

Preclinical Safety and Toxicity Profile of Losulazine: A Technical Overview

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Compound of Interest					
Compound Name:	Losulazine				
Cat. No.:	B1675154	Get Quote			

Disclaimer: This document summarizes publicly available preclinical safety and toxicity data for **Losulazine**. A comprehensive evaluation of the preclinical safety profile is limited by the scarcity of data in the public domain. Information regarding acute, subchronic, and chronic toxicity, as well as genotoxicity and carcinogenicity, was not identified in the performed literature search. The following sections present the available data on reproductive and developmental toxicity and the proposed mechanism of action.

Reproductive and Developmental Toxicity

Studies conducted in Sprague-Dawley rats have investigated the effects of **Losulazine** on fertility, and prenatal and postnatal development.

Data Summary



Study Type	Species	Dose Levels (mg/kg/day)	Dosing Schedule	Key Findings
Fertility and	Sprague-Dawley	0, 2, 4, 8	Males: 67 days	- Dose-
General	Rat		before	dependent
Reproductive			cohabitation and	decrease in
Performance			until termination.	conception rates
			Females: 14	in both treated
			days before	and untreated
			cohabitation,	females
			stopped for 7	cohabited with
			days, then	treated males
			resumed after	Increased mean
			insemination	body weights
			confirmation.	and longer
				gestation periods
				in treated
				females Lower
				mean body
				weights in
				offspring from
				treated dams,
				persisting until at
				least postpartum
				day 79 in males
				Delayed
				functional
				development in
				offspring (pinna
				detachment,
				auditory startle,
				negative
				geotaxis, eye
				opening,
				learning)
				Adverse effects
				on the fertility of
				male offspring at



				4 and 8 mg/kg/day.[1]
Prenatal, Postnatal, and Pre- and Postnatal Exposure	Sprague-Dawley Rat	0, 4, 8	- Prenatal: Gestation day 15 to term Postnatal: Postnatal days 1 to 21 Pre- and Postnatal: Gestation day 15 to postnatal day 21.	- Prenatal only: No adverse effects observed Postnatal and Pre- and Postnatal: Reduced body weight, delayed development, and decreased survival in litters of treated dams Reduced body weights in F1 offspring from dams treated postnatally and pre- and postnatally Dose-related decrease in the percentage of F1 males that bred and the conception rate of bred F1 females.[2]

Experimental Protocols

Fertility and General Reproductive Performance Study: Sprague-Dawley rats were administered **Losulazine** orally by gastric intubation at doses of 0, 2, 4, or 8 mg/kg/day.[1] Eighteen males per group were treated for 67 days prior to cohabitation and daily until





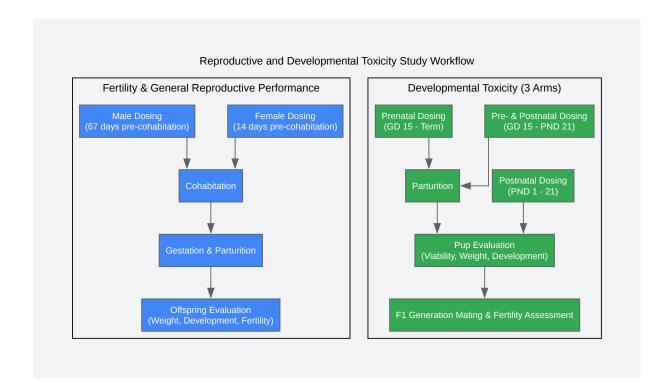


termination.[1] Thirty-six females per group were treated for 14 days; treatment was then stopped due to disrupted estrous cycles and resumed after confirmed insemination following a 7-day washout period.[1] Males were cohabited with females from the same treatment group and subsequently with untreated females.

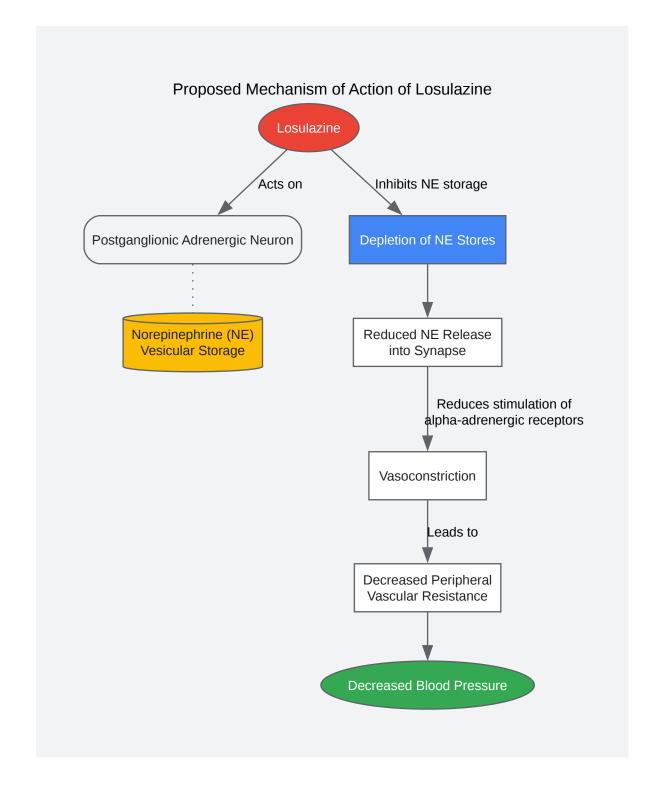
Prenatal, Postnatal, and Pre- and Postnatal Exposure Study: Bred Sprague-Dawley rats (21 per group) received **Losulazine** orally at 0, 4, and 8 mg/kg/day according to three different dosing schedules: gestation day 15 to term (prenatal), postnatal days 1 to 21 (postnatal), and gestation day 15 to postnatal day 21 (pre- and postnatal). Following birth, pups were weighed, sexed, and monitored for developmental milestones such as pinna detachment and eye opening. Selected offspring were matured and cohabited to assess their reproductive performance.

Experimental Workflow Diagram









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References

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